Cas no 882014-20-2 (2-Pyridinamine, 6-(3-fluorophenyl)-)

2-Pyridinamine, 6-(3-fluorophenyl)-, is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 3-fluorophenyl substituent at the 6-position of the pyridine ring, enhancing its utility as a building block for bioactive compounds. The fluorine moiety can influence electronic properties, improving binding affinity and metabolic stability in drug discovery. This compound is valuable for synthesizing heterocyclic frameworks, particularly in the development of kinase inhibitors or antimicrobial agents. High purity and well-defined reactivity make it suitable for precision organic synthesis. Its stability under standard conditions ensures reliable performance in experimental workflows.
2-Pyridinamine, 6-(3-fluorophenyl)- structure
882014-20-2 structure
Product name:2-Pyridinamine, 6-(3-fluorophenyl)-
CAS No:882014-20-2
MF:C11H9FN2
MW:188.200965642929
CID:1919849
PubChem ID:45788373

2-Pyridinamine, 6-(3-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinamine, 6-(3-fluorophenyl)-
    • 882014-20-2
    • 6-(3-FLUOROPHENYL)PYRIDIN-2-AMINE
    • AKOS010253882
    • SCHEMBL3923558
    • CS-0284540
    • EN300-643169
    • Inchi: InChI=1S/C11H9FN2/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H,(H2,13,14)
    • InChI Key: ONWWPXAXYBCKIQ-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)F)C2=NC(=CC=C2)N

Computed Properties

  • Exact Mass: 188.07497646Da
  • Monoisotopic Mass: 188.07497646Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.9Ų

2-Pyridinamine, 6-(3-fluorophenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029000397-250mg
6-(3-Fluorophenyl)pyridin-2-amine
882014-20-2 95%
250mg
$970.20 2023-08-31
A2B Chem LLC
AW18032-5g
6-(3-FLUOROPHENYL)PYRIDIN-2-AMINE
882014-20-2 > 95%
5g
$8424.00 2024-04-19
A2B Chem LLC
AW18032-250mg
6-(3-FLUOROPHENYL)PYRIDIN-2-AMINE
882014-20-2 > 95%
250mg
$1424.00 2024-04-19
Alichem
A029000397-1g
6-(3-Fluorophenyl)pyridin-2-amine
882014-20-2 95%
1g
$2808.15 2023-08-31
Alichem
A029000397-500mg
6-(3-Fluorophenyl)pyridin-2-amine
882014-20-2 95%
500mg
$1819.80 2023-08-31
A2B Chem LLC
AW18032-100mg
6-(3-FLUOROPHENYL)PYRIDIN-2-AMINE
882014-20-2 > 95%
100mg
$757.00 2024-04-19
A2B Chem LLC
AW18032-1g
6-(3-FLUOROPHENYL)PYRIDIN-2-AMINE
882014-20-2 > 95%
1g
$3090.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355210-1g
6-(3-Fluorophenyl)pyridin-2-amine
882014-20-2 95%
1g
¥10343.00 2024-04-27

Additional information on 2-Pyridinamine, 6-(3-fluorophenyl)-

Introduction to 2-Pyridinamine, 6-(3-fluorophenyl)- (CAS No. 882014-20-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-Pyridinamine, 6-(3-fluorophenyl)-, identified by the Chemical Abstracts Service Number (CAS No.) 882014-20-2, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the pyridineamine class, characterized by the presence of an amine functional group attached to a pyridine ring, which is further substituted with a 3-fluorophenyl moiety. The introduction of fluorine at the phenyl ring enhances its electronic properties, making it a valuable scaffold for designing novel bioactive molecules.

The 3-fluorophenyl substituent plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of 2-Pyridinamine, 6-(3-fluorophenyl)-. Fluorinated aromatic compounds are well-documented for their ability to improve metabolic stability, binding affinity, and oral bioavailability, which are critical factors in drug development. The pyridineamine core is also known for its versatility in interacting with biological targets, particularly enzymes and receptors involved in various disease pathways.

In recent years, there has been a surge in research focusing on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which are often challenging to modulate due to their large binding surfaces and lack of well-defined binding pockets. 2-Pyridinamine, 6-(3-fluorophenyl)- has emerged as a promising lead compound in this area. Its dual functionality—combining the pyridineamine moiety with the electron-withdrawing effect of the 3-fluorophenyl group—makes it an ideal candidate for designing molecules that can disrupt aberrant PPIs associated with diseases such as cancer and inflammatory disorders.

One of the most compelling aspects of 2-Pyridinamine, 6-(3-fluorophenyl)- is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is implicated in numerous diseases. The pyridineamine scaffold is known to be a privileged structure in kinase inhibition due to its ability to mimic ATP or other natural substrates, thereby facilitating tight binding to the kinase active site. The presence of the 3-fluorophenyl group further enhances this interaction by improving solubility and reducing off-target effects.

Recent studies have highlighted the role of 2-Pyridinamine, 6-(3-fluorophenyl)- as a key intermediate in synthesizing novel anticancer agents. By leveraging computational modeling and high-throughput screening techniques, researchers have identified derivatives of this compound that exhibit potent inhibitory activity against specific kinases involved in tumor growth and metastasis. These findings align with broader trends in oncology research, where there is an increasing emphasis on developing targeted therapies that minimize systemic toxicity.

The chemical biology of 2-Pyridinamine, 6-(3-fluorophenyl)- also offers insights into its potential use as a tool compound for studying protein function and interaction networks. For instance, fluorinated pyridineamines can be used to develop photoactivatable probes that allow researchers to track dynamic processes within cells with high precision. This approach has been instrumental in unraveling complex signaling pathways and identifying new therapeutic targets.

In addition to its applications in drug discovery, 2-Pyridinamine, 6-(3-fluorophenyl)- has shown promise in materials science. The unique electronic properties of fluorinated aromatic compounds make them attractive for developing organic semiconductors and liquid crystals. Researchers are exploring how modifications to the pyridineamine core can enhance charge transport properties, paving the way for next-generation electronic devices.

The synthesis of 2-Pyridinamine, 6-(3-fluorophenyl)- presents an interesting challenge due to the need for precise functionalization at multiple positions on the molecule. Advanced synthetic methodologies such as cross-coupling reactions and transition-metal catalysis are employed to achieve high yields and purity. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of robust synthetic routes in translating laboratory discoveries into viable therapeutics.

The future direction of research on 2-Pyridinamine, 6-(3-fluorophenyl)- is likely to focus on expanding its therapeutic applications through structure-activity relationship (SAR) studies and medicinal chemistry optimization. By systematically modifying various functional groups within the molecule, researchers aim to identify analogs with improved potency, selectivity, and pharmacokinetic profiles. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into clinical trials and ultimately into new treatments for patients.

In conclusion,2-Pyridinamine, 6-(3-fluorophenyl)- (CAS No. 882014-20-2) represents a fascinating compound with diverse applications across chemical biology and medicinal chemistry. Its unique structural features make it an excellent scaffold for designing novel bioactive molecules targeting various disease pathways. As research continues to uncover new therapeutic opportunities,this compound is poised to play a significant role in advancing our understanding of molecular interactions and developing next-generation therapeutics.

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